

An In-depth Technical Guide to 4-Acetamido-3-nitropyridine

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Compound of Interest

Compound Name: 4-Acetamido-3-nitropyridine

Cat. No.: B1597398

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This guide provides a comprehensive technical overview of **4-Acetamido-3-nitropyridine**, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and the rationale behind its utilization in research and pharmaceutical applications.

Core Identification and Physicochemical Properties

4-Acetamido-3-nitropyridine, also known by its IUPAC name N-(3-nitropyridin-4-yl)acetamide, is a substituted pyridine derivative. The presence of both an acetamido group and a nitro group on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.

CAS Number: 79371-42-9[1]

Molecular Formula: $C_7H_7N_3O_3$ [1]

Molecular Weight: 181.15 g/mol [2]

Appearance: Typically a yellow solid.[1]

Property	Value	Source
CAS Number	79371-42-9	ECHEMI[1]
Molecular Formula	C ₇ H ₇ N ₃ O ₃	ECHEMI[1]
Molecular Weight	181.15 g/mol	Smolecule[2]
IUPAC Name	N-(3-nitropyridin-4-yl)acetamide	Smolecule[2]
Synonyms	4-ACETAMIDO-3-NITROPYRIDINE, N-(3-nitro-(4)pyridyl)-acetamide	ECHEMI[1]

Below is the chemical structure of **4-Acetamido-3-nitropyridine**.

Caption: Chemical structure of **4-Acetamido-3-nitropyridine**.

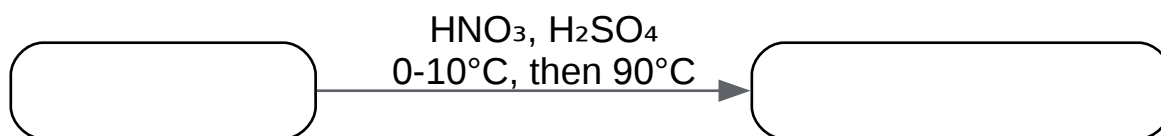
Synthesis of 4-Acetamido-3-nitropyridine: A Two-Step Approach

The synthesis of **4-Acetamido-3-nitropyridine** is most effectively achieved through a two-step process starting from the commercially available 4-aminopyridine. This pathway involves the nitration of 4-aminopyridine to form the key intermediate, 4-amino-3-nitropyridine, followed by the acetylation of the amino group.

Step 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine

The foundational step in this synthesis is the regioselective nitration of 4-aminopyridine. The amino group at the 4-position is an activating group, directing the electrophilic nitration to the 3-position.

Reaction Workflow:



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Caption: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine.

Experimental Protocol:

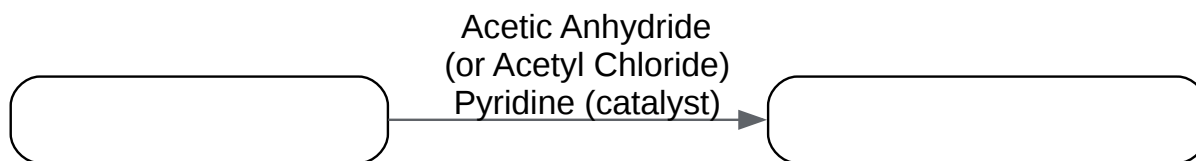
- Under ice-bath conditions, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL).[3]
- While maintaining the reaction temperature between $0-10^\circ\text{C}$, slowly add fuming nitric acid (2.5 mL) dropwise.[3]
- After the addition is complete, continue stirring the reaction mixture at $0-10^\circ\text{C}$ for 5 hours.[3]
- Allow the reaction to warm to room temperature and then heat at 90°C for 3 hours.[3][4]
- After the reaction is complete, cool the mixture to room temperature and stir overnight.[3][4]
- Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia.[4]
- Collect the resulting yellow precipitate by filtration and dry under reduced pressure to yield 4-amino-3-nitropyridine.[3][4]

Expert Insights: The use of a strong acid mixture (sulfuric and nitric acid) is crucial for the electrophilic nitration of the pyridine ring. The initial low temperature helps to control the exothermic reaction, while the subsequent heating drives the reaction to completion. The amino group's directing effect is key to achieving the desired 3-nitro isomer.

Step 2: Acetylation of 4-Amino-3-nitropyridine

The final step is the acetylation of the amino group of 4-amino-3-nitropyridine. This is a standard transformation that can be achieved using various acetylating agents. Acetic anhydride is a common and effective choice for this purpose.

Reaction Workflow:



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Caption: Synthesis of **4-Acetamido-3-nitropyridine**.

Experimental Protocol:

- Suspend 4-amino-3-nitropyridine (1.39 g, 10 mmol) in a suitable solvent such as dichloromethane or ethyl acetate.
- Add a catalytic amount of a base, such as pyridine or triethylamine.
- Slowly add acetic anhydride (1.02 g, 10 mmol) to the mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **4-Acetamido-3-nitropyridine**.

Expert Insights: The addition of a base as a catalyst is essential to neutralize the acetic acid byproduct and to facilitate the nucleophilic attack of the amino group on the acetylating agent. The choice of solvent and reaction temperature can be optimized to improve yield and purity. This acetylation step is a robust and well-established method for converting primary amines to

their corresponding acetamides. A similar procedure is used for the acetylation of 4-aminopyridine to produce 4-acetylaminopyridine.[5]

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] The introduction of nitro and acetamido groups onto this core can significantly modulate the molecule's biological activity and pharmacokinetic properties.

4-Acetamido-3-nitropyridine serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be reduced to an amino group, which can then be further functionalized.[7] The acetamido group can influence the molecule's solubility and ability to form hydrogen bonds, which are critical for drug-receptor interactions.

The structural motifs present in **4-acetamido-3-nitropyridine** are found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] Researchers in drug discovery can utilize this compound as a starting material to explore novel chemical space and develop new therapeutic agents.

Conclusion

4-Acetamido-3-nitropyridine is a valuable chemical entity with a well-defined structure and a straightforward synthetic pathway. Its utility as a building block in the synthesis of potentially bioactive molecules makes it a compound of significant interest to researchers in the pharmaceutical and life sciences industries. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate.

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